Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Descripción general

Descripción

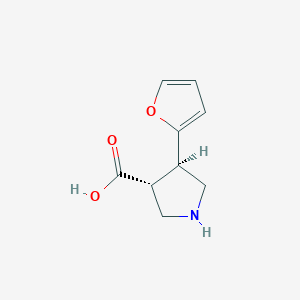

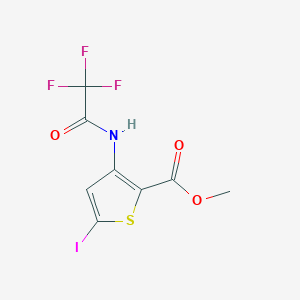

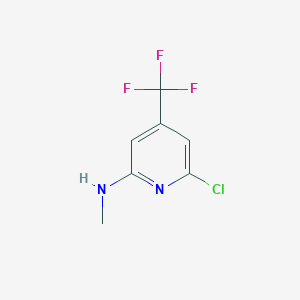

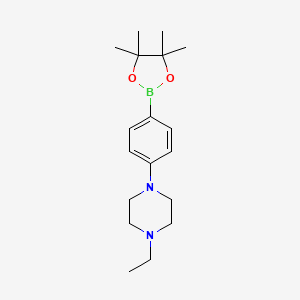

“Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5F3INO3S . It has a molecular weight of 379.09 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F . This indicates that the molecule contains a thiophene ring substituted with an iodo group, a methyl ester group, and a trifluoroacetamido group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is reported to be between 191 - 193°C . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the current data.Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its iodo and trifluoroacetamido groups are particularly useful for introducing bioactive moieties through substitution reactions . The thiophene ring is a common feature in many drugs, and its modification can lead to new therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities .

Material Science

The compound’s utility in material science stems from its potential as a precursor for the development of novel materials. Its structural features may contribute to the creation of advanced polymers or coatings that could enhance material properties such as thermal stability and chemical resistance .

Organic Semiconductors

Thiophene derivatives are known for their application in organic semiconductors. The specific structure of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate could be utilized in the design of organic field-effect transistors (OFETs) or other electronic devices where high-performance semiconducting materials are required .

Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, this compound could be used to synthesize small molecules or polymers that emit light. The thiophene core can be part of the conjugated system that facilitates electron transport and light emission in these devices .

Pharmacology

Pharmacologically, the compound’s derivatives might be explored for their drug-like properties. The presence of the trifluoroacetamido group could influence the binding affinity and selectivity of the resulting molecules towards biological targets, potentially leading to new drug candidates .

Corrosion Inhibitors

As a thiophene derivative, this compound could also be investigated for its use as a corrosion inhibitor. Thiophene and its derivatives have shown efficacy in protecting metals from corrosion, which is crucial in industrial applications to extend the lifespan of machinery and structures .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block. It can undergo various chemical transformations, including halogenation, cross-coupling, and nucleophilic substitution, allowing chemists to construct complex molecules for further research and development .

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of this compound could be used as standards or reagents in the development of analytical methods. Their unique structural features might aid in the detection and quantification of thiophene-based compounds or related substances in complex mixtures .

Safety and Hazards

Based on the available data, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .

Propiedades

IUPAC Name |

methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGAZUSVRUWTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719263 | |

| Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

CAS RN |

942589-44-8 | |

| Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)

![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine](/img/structure/B1425123.png)

![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1425124.png)

![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)

![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)